Enhanced ROS Inhibition by 6-Amino-1-tetralone Chalcones
In a head-to-head SAR study of 1-tetralone-derived chalcones, the introduction of an amino group at the 6-position of the 1-tetralone scaffold was shown to greatly increase inhibitory potency against lipopolysaccharide (LPS)-stimulated reactive oxygen species (ROS) production in RAW 264.7 macrophages. The most potent derivative containing the 6-amino-1-tetralone skeleton (Compound 18) exhibited an IC50 value of 0.25 ± 0.13 µM, whereas the corresponding 1-tetralone chalcone analogs lacking the 6-amino group demonstrated significantly weaker inhibition, underscoring the essential role of the 6-NH2 moiety [1].
| Evidence Dimension | Inhibition of LPS-stimulated ROS production |
|---|---|
| Target Compound Data | IC50 = 0.25 ± 0.13 µM (6-amino-1-tetralone chalcone derivative, Compound 18) |
| Comparator Or Baseline | 1-Tetralone chalcone derivatives (no 6-amino group); exact IC50 values not reported for all, but described as 'greatly increased inhibitory potency compared to corresponding 1-tetralone chalcones' |
| Quantified Difference | Activity enhancement described as 'greatly increased'; Compound 18 identified as most potent among 32 analogs |
| Conditions | LPS-stimulated RAW 264.7 macrophages (in vitro cell-based assay) |
Why This Matters
This direct comparative data provides a quantifiable justification for selecting the 6-amino scaffold over the unsubstituted 1-tetralone core when designing anti-inflammatory or ROS-modulating agents.
- [1] Katila, P., et al. (2019). Introduction of amino moiety enhances the inhibitory potency of 1-tetralone chalcone derivatives against LPS-stimulated reactive oxygen species production in RAW 264.7 macrophages. Bioorganic Chemistry, 87, 495–505. View Source
